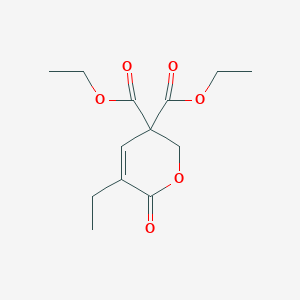
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves several synthetic routes. One common method includes the hydrogenation of methylphthalic anhydride under specific conditions . The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product . Industrial production methods often involve large-scale hydrogenation reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions . The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Scientific Research Applications
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines and alcohols . This reactivity is exploited in various chemical processes and applications .
Comparison with Similar Compounds
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione can be compared with other similar compounds such as:
Hexahydro-4-methylphthalic anhydride: Similar in structure but differs in the position of the methyl group.
Hexahydro-1-methylphthalic anhydride: Another isomer with a different methyl group position.
Hexahydro-3-methylphthalic anhydride: Yet another isomer with distinct properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and properties compared to its isomers .
Properties
CAS No. |
34301-65-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h5-7H,2-4H2,1H3 |
InChI Key |
OZEHOHQZIRILDX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)

![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)





